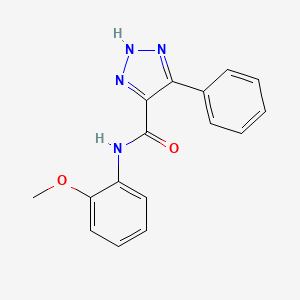

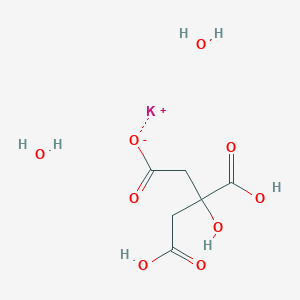

![molecular formula C16H13FN2OS2 B2527165 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-65-6](/img/structure/B2527165.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a derivative of benzo[d]thiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a fluorine atom on the benzene ring, a thiazole ring, and an acetamide group with a p-tolylthio substituent.

Synthesis Analysis

The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been achieved through C-C coupling methodology using Pd(0) and aryl boronic pinacol ester/acids . This method could potentially be adapted for the synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS . These techniques would likely be applicable in determining the structure of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, ensuring the correct synthesis and identification of the target molecule.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the acetamide group and the thiazole ring. The acetamide group could be involved in further chemical transformations or participate in hydrogen bonding, which could be relevant in biological interactions . The thiazole ring is a common motif in medicinal chemistry and can engage in various chemical reactions, potentially leading to a diverse range of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide would be influenced by the presence of the fluorine atom, which could affect the compound's lipophilicity and electronic properties. The thiazole ring and the acetamide moiety would contribute to the compound's solubility and potential for hydrogen bonding . The p-tolylthio substituent could also affect the steric and electronic environment of the molecule, potentially influencing its biological activity.

Biological Activities and Case Studies

The related N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown a range of biological activities, including antioxidant, antibacterial, and urease inhibition activities . The most significant activity was observed for urease inhibition, with compounds being more active than the standard used in the study. Molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in inhibition . While the specific biological activities of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide are not provided, it is reasonable to hypothesize that it may exhibit similar properties due to structural similarities.

Scientific Research Applications

Biological Activities and Molecular Interactions

- A study by Gull et al. (2016) highlighted the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds showed moderate to good activities across the board, with notable urease inhibition. The research suggested that the hydrogen bonding of these compounds with the enzyme plays a crucial role in their inhibitory activity, as demonstrated by molecular docking studies (Gull et al., 2016).

Antimicrobial Activity

- Another study focused on the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives, including N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, for their antimicrobial activity. The compounds exhibited good to moderate activity against selected bacterial and fungal strains, with a couple of compounds showing notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticonvulsant Activities

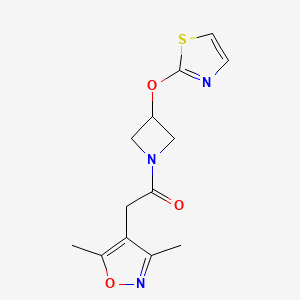

- The research by Liu et al. (2016) synthesized new benztriazoles with mercapto-triazole and other heterocycle substituents and evaluated them for anticonvulsant activity. Among the compounds studied, certain derivatives demonstrated potent activity in tests, indicating potential as anticonvulsant agents (Liu et al., 2016).

Anticancer Activity

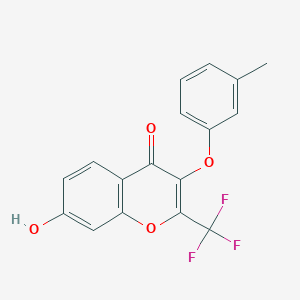

- Studies have also explored the anticancer potential of benzothiazole derivatives. One research effort focused on novel fluoro substituted Benzo[b]pyran compounds, which, through a series of reactions, yielded derivatives with significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Quantum Mechanical Studies and Ligand-Protein Interactions

- The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs have been conducted, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Moreover, molecular docking studies showed promising ligand-protein interactions, indicating potential medicinal applications (Mary et al., 2020).

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS2/c1-10-2-5-12(6-3-10)21-9-15(20)19-16-18-13-7-4-11(17)8-14(13)22-16/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJAUFJWJWIFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)

![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)

![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)

![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)

![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)